1,1-Dioxothiepane-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxothiepane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c8-7(9)6-4-2-1-3-5-12(6,10)11/h6H,1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUILKCZQCKRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(S(=O)(=O)CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,1 Dioxothiepane 2 Carboxylic Acid and Its Precursors
Strategies for the Construction of the 1,1-Dioxothiepane Ring System
The foundational step in synthesizing the target molecule is the construction of the thiepane (B16028) ring, a seven-membered heterocycle containing a sulfur atom. This is typically followed by the oxidation of the thioether to a sulfone.
The formation of the thiepane ring is most commonly achieved through cyclization reactions, where an acyclic precursor undergoes an intramolecular reaction to form the cyclic structure. A prevalent and efficient method involves the reaction of a dihaloalkane with a sulfide (B99878) source. ontosight.ai For instance, 1,6-dibromohexane (B150918) can be reacted with sodium sulfide nonahydrate in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures to yield the thiepane ring.
Alternative cyclization strategies include the reaction of 1,4-dibromobutane (B41627) with sodium sulfide or the cyclization of 5-chloropentanethiol. ontosight.ai Furthermore, radical cyclization under photolytic conditions has been successfully employed for the synthesis of thiepane from 5-hexenethiol. Lewis acid-catalyzed formal cycloaddition reactions have also been instrumental in forming tetrahydrothiepines from thiochalcones and cyclopropanes. researchgate.net
| Starting Material(s) | Reagent(s) | Conditions | Product | Reference(s) |
| 1,6-Dibromohexane | Sodium sulfide nonahydrate | N,N-dimethylformamide (DMF), 110 °C, 24 h | Thiepane | |
| 1,4-Dibromobutane | Sodium sulfide | - | Thiepane | ontosight.ai |
| 5-Chloropentanethiol | - | Cyclization | Thiepane | ontosight.ai |
| 5-Hexenethiol | - | Photolytic conditions | Thiepane | |
| Thiochalcones, Cyclopropanes | Lewis acid catalyst | Formal [4+3] cycloaddition | Tetrahydrothiepines | researchgate.net |
Once the thiepane thioether is formed, the next critical step is its oxidation to the corresponding sulfone. This transformation significantly influences the chemical and physical properties of the molecule. A variety of oxidizing agents and conditions have been reported for the direct oxidation of sulfides to sulfones. jchemrev.combeilstein-journals.org
Hydrogen peroxide is a versatile and environmentally friendly oxidant for this purpose. beilstein-journals.org The reaction of a thioether with hydrogen peroxide in acetic acid at elevated temperatures, often with an excess of the oxidant, typically results in the formation of the sulfone. beilstein-journals.org For less reactive thioethers, the oxidation may not be selective, leading to a mixture of sulfoxide (B87167) and sulfone. beilstein-journals.org In such cases, selenium dioxide-catalyzed oxidation with H₂O₂ can selectively yield the sulfoxide. beilstein-journals.org
Other notable oxidizing agents include hypohalites, which can directly oxidize lower dialkyl sulfides to sulfones. jchemrev.com It is important to note that many protocols initially developed for the chemoselective oxidation of sulfides to sulfoxides have been adapted for the synthesis of sulfones. jchemrev.com The choice of oxidant and reaction conditions is crucial to avoid over-oxidation and the formation of by-products like sulfonic acid. jchemrev.com
| Thioether Substrate | Oxidizing Agent(s) | Conditions | Product | Reference(s) |
| Thiepane derivative | Hydrogen peroxide | Acetic acid, elevated temperature | Thiepane sulfone derivative | beilstein-journals.org |
| Lower dialkyl sulfides | Hypohalites | - | Dialkyl sulfones | jchemrev.com |
| General thioethers | Various oxidants | Various conditions | Sulfones | jchemrev.com |
Regioselective Synthesis of 2-Substituted Thiepanes
Achieving substitution specifically at the C2 position of the thiepane ring is a critical challenge in the synthesis of 1,1-Dioxothiepane-2-carboxylic acid. Modern catalytic methods offer powerful solutions for controlling the position of substitution (regioselectivity) in the synthesis of cyclic sulfones. Recent advancements in nickel-catalyzed hydroalkylation of unsaturated cyclic sulfone precursors (sulfolenes) have demonstrated remarkable control over regioselectivity, which can be dictated by the choice of ligand. nih.govresearchgate.net
In these reactions, a nickel-hydride (Ni-H) species is generated, which then inserts into the double bond of a sulfolene ring. nih.gov The position of this insertion, and therefore the position of the new alkyl group, can be controlled by the steric and electronic properties of the ligand coordinated to the nickel catalyst.
Research has shown that for the hydroalkylation of sulfolenes, different classes of ligands can direct the alkyl group to either the C2 or C3 position. nih.govresearchgate.net This provides a method for selectively creating the 2-substituted pattern necessary for the precursor to this compound.
Table 2: Ligand-Controlled Regiodivergent Hydroalkylation of Sulfolenes
| Ligand Type | Predominant Product | Description |
|---|---|---|
| Neutral PYROX Ligand | C3-Alkylation | Favors the formation of the 3-substituted cyclic sulfone. nih.gov |
| Anionic BOX Ligand | C2-Alkylation | Favors the formation of the 2-substituted cyclic sulfone, the key regioisomer for the target molecule. nih.gov |
Data derived from studies on five-membered sulfolene rings, illustrating a general principle of ligand-controlled regioselectivity. nih.govresearchgate.net
This ligand-based control is a significant breakthrough, as it allows for the kinetic selection of the less thermodynamically stable C2-alkylated product, which is often challenging to obtain through other methods. nih.gov By applying this methodology, a suitable alkyl group, which can later be converted to a carboxylic acid, can be installed regioselectively at the C2 position of a thiepane precursor.
Stereochemical Control in Synthetic Pathways for this compound
The C2 carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). For many applications, it is essential to synthesize only one of these enantiomers. Asymmetric catalysis provides the tools to achieve this stereochemical control.
Recent developments in transition-metal catalysis have led to highly enantioselective methods for synthesizing chiral cyclic sulfones. nih.govlancs.ac.uk These methods establish the desired stereochemistry during the formation of the C2-substituent bond.
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA): One powerful strategy involves the palladium-catalyzed DAAA of substrates like allyl β-keto sulfones. nih.govlancs.ac.uk In this process, a racemic starting material is transformed into a single, highly enantioenriched product. The high stereoselectivity is achieved through a dynamic kinetic resolution (DKR) of the enolate intermediates that are formed during the catalytic cycle. nih.gov Chiral ligands attached to the palladium catalyst create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other.
Nickel-Catalyzed Enantioselective Hydroalkylation: The same nickel-catalyzed hydroalkylation discussed for regioselectivity can also be rendered highly enantioselective by using chiral versions of the PYROX and BOX ligands. nih.govresearchgate.net The chiral ligand controls the facial selectivity of the Ni-H insertion into the sulfolene, leading to the formation of the substituted cyclic sulfone with high enantiomeric excess (ee).
Table 3: Examples of Enantioselective Synthesis of Chiral Cyclic Sulfones
| Metal Catalyst | Ligand Class | Reaction Type | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) |
|---|---|---|---|
| Palladium | Chiral Phosphine Ligands | Decarboxylative Asymmetric Allylic Alkylation | High levels of enantioselectivity reported. nih.govlancs.ac.uk |
| Nickel | Chiral PYROX/BOX Ligands | Enantioselective Hydroalkylation | Up to 95:5 er reported for C3-alkylation and high ee for C2-alkylation. nih.govresearchgate.net |
This table summarizes findings from recent literature on the synthesis of 5- and 6-membered chiral cyclic sulfones. nih.govresearchgate.netnih.govlancs.ac.uk
These state-of-the-art catalytic methods provide a clear pathway for controlling the stereochemistry at the C2 position, enabling the synthesis of specific enantiomers of this compound and its precursors.
Chemical Reactivity and Transformational Chemistry of 1,1 Dioxothiepane 2 Carboxylic Acid
Reactions of the Carboxyl Group
The carboxylic acid group is a versatile functional handle for a variety of transformations, including the formation of esters, amides, acyl halides, and alcohols, as well as salt formation.
Esterification of 1,1-Dioxothiepane-2-carboxylic acid can be achieved through several standard synthetic methods. The choice of method often depends on the scale of the reaction and the nature of the alcohol. chemistrysteps.comchemguide.co.uk
Fischer Esterification : This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in excess, or water is removed as it is formed. masterorganicchemistry.comrsc.org
Reaction with Acyl Halides : A highly effective two-step method involves first converting the carboxylic acid to its more reactive acyl chloride derivative. This intermediate then readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. chemistrysteps.com
Using Coupling Reagents : Modern esterification can be carried out at room temperature using peptide coupling reagents like TBTU, TATU, or COMU in the presence of an organic base. libretexts.org These methods are efficient for preparing esters from a wide range of alcohols. libretexts.org
Table 1: Illustrative Esterification Reactions
| Reactant (Alcohol) | Reagent/Conditions | Product |
|---|---|---|
| Methanol | H₂SO₄ (catalyst), Reflux | Methyl 1,1-dioxothiepane-2-carboxylate |
| Ethanol | SOCl₂, then Pyridine | Ethyl 1,1-dioxothiepane-2-carboxylate |
The synthesis of amides from this compound generally requires activation of the carboxyl group to facilitate attack by an amine nucleophile. hepatochem.comsynplechem.com
Direct Thermal Condensation : Heating the ammonium (B1175870) carboxylate salt, formed by reacting the carboxylic acid with an amine, above 100°C can drive off water and form the corresponding amide. britannica.com However, this method requires high temperatures. nih.gov
Via Acyl Chlorides : A common and efficient method is the reaction of the corresponding acyl chloride with ammonia (B1221849) or a primary/secondary amine. masterorganicchemistry.comnih.gov These reactions are typically fast and high-yielding.
Using Coupling Reagents : A wide variety of coupling reagents have been developed to promote amide bond formation under mild conditions. hepatochem.comwikipedia.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are frequently used, often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. wikipedia.orgstackexchange.com
Table 2: Representative Amide Formation Reactions
| Reactant (Amine) | Reagent/Conditions | Product |
|---|---|---|
| Ammonia | 1. SOCl₂ 2. Concentrated NH₃ | 1,1-Dioxothiepane-2-carboxamide |
| Aniline | EDC, HOBt, DIPEA | N-Phenyl-1,1-dioxothiepane-2-carboxamide |
The conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, is a key step for synthesizing esters, amides, and anhydrides. youtube.comresearchgate.net
With Thionyl Chloride : Thionyl chloride (SOCl₂) is a common reagent for preparing acyl chlorides from carboxylic acids. ksu.edu.saphysicsandmathstutor.com The reaction converts the hydroxyl group into a chlorosulfite intermediate, which is a good leaving group, and produces gaseous byproducts (SO₂ and HCl). ksu.edu.saphysicsandmathstutor.com A weak base like pyridine is often added to neutralize the generated HCl. ksu.edu.sa
With Oxalyl Chloride : Oxalyl chloride ((COCl)₂) is another effective reagent for this transformation, often used with a catalytic amount of N,N-dimethylformamide (DMF). google.com
With Phosphorus Halides : Phosphorus tribromide (PBr₃) and phosphorus trichloride (B1173362) (PCl₃) can be used to generate the corresponding acyl bromides and chlorides, respectively. ksu.edu.sasavemyexams.com
Table 3: Common Acyl Halide Formation Reactions
| Reagent | Conditions | Product |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux, optional Pyridine | 1,1-Dioxothiepane-2-carbonyl chloride |
| Oxalyl Chloride ((COCl)₂) | Catalytic DMF, DCM | 1,1-Dioxothiepane-2-carbonyl chloride |
The carboxyl group can be reduced to a primary alcohol, (1,1-dioxidothiepan-2-yl)methanol. This transformation requires a powerful reducing agent.
Using Lithium Aluminum Hydride (LiAlH₄) : Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing carboxylic acids to primary alcohols. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The reaction typically requires an excess of the reagent because the acidic proton of the carboxyl group first reacts to form hydrogen gas, followed by the reduction of the resulting carboxylate salt. chemistrysteps.comlibretexts.org An aldehyde is formed as an intermediate but cannot be isolated as it is rapidly reduced further. chemistrysteps.comlibretexts.org The reaction is usually performed in an anhydrous ether solvent, followed by an aqueous acidic workup. masterorganicchemistry.com
Ineffectiveness of Sodium Borohydride (B1222165) (NaBH₄) : Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com
Table 4: Reduction of the Carboxyl Group
| Reagent | Conditions | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Ether, Reflux 2. H₃O⁺ workup | (1,1-Dioxidothiepan-2-yl)methanol |
As a carboxylic acid, this compound readily participates in acid-base reactions to form carboxylate salts. chemguide.co.uklibretexts.org
Reaction with Bases : It reacts with strong bases like sodium hydroxide (B78521) (NaOH) and weaker bases such as sodium bicarbonate (NaHCO₃) to form the corresponding sodium 1,1-dioxothiepane-2-carboxylate salt. libretexts.org These salts are ionic compounds and are typically water-soluble. chemguide.co.uk
Reactivity of the Carboxylate Anion : The resulting carboxylate anion is a good nucleophile and can react with electrophiles. chemguide.co.uk For instance, it can react with alkyl halides in an Sₙ2 reaction to form esters, providing an alternative route to esterification. chemguide.co.uk
Table 5: Salt Formation and Subsequent Reactivity
| Reagent | Product | Notes |
|---|---|---|
| Sodium Hydroxide (NaOH) | Sodium 1,1-dioxothiepane-2-carboxylate | Forms a water-soluble salt. |
| Sodium Bicarbonate (NaHCO₃) | Sodium 1,1-dioxothiepane-2-carboxylate + H₂O + CO₂ | Reaction produces carbon dioxide gas. |
Reactions Involving the Sulfone Moiety
The sulfone group (–SO₂–) within the thiepane (B16028) ring is generally a robust and chemically inert functional group. ksu.edu.sa It is resistant to oxidation and is stable under many acidic and basic conditions used to modify the carboxyl group. stackexchange.com
Chemical Stability : The sulfone is a poor leaving group and is generally unreactive toward nucleophiles. ksu.edu.sa Its stability allows for a wide range of chemical transformations to be performed on the carboxylic acid functionality without affecting the sulfone ring.
Potential for Reduction : While stable, the sulfone group can be reduced under very harsh conditions, for example, with powerful reducing agents like lithium aluminum hydride at high temperatures, though this would also reduce the carboxylic acid.
Alpha-Proton Acidity : Protons on the carbons alpha to the sulfone group (at the C2 and C7 positions of the thiepane ring) exhibit increased acidity due to the electron-withdrawing nature of the sulfone. This can facilitate deprotonation with a strong base, creating a carbanion that could potentially react with electrophiles. However, the presence of the acidic carboxylic acid proton complicates this reactivity, as it would be deprotonated first by any added base.
Stability and Reactivity of the Cyclic Sulfone
The thiepane-1,1-dioxide ring is a saturated seven-membered cyclic sulfone. Generally, cyclic sulfones are characterized by their high stability. The sulfonyl group (—SO₂—) is a strong electron-withdrawing group, which deactivates the adjacent methylene (B1212753) groups towards oxidation. The sulfur atom in the +6 oxidation state is resistant to further oxidation. The seven-membered ring in thiepane affords it considerable conformational flexibility compared to smaller rings like thiolane (five-membered) or thiane (B73995) (six-membered). iiarjournals.org
The stability of the thiepane-1,1-dioxide ring can be influenced by various factors, including the nature of substituents and reaction conditions. While generally stable, the ring can undergo reactions under specific and often forcing conditions.
| Property | Description | Source |
| Oxidation State of Sulfur | +6 | General Knowledge |
| Electron Withdrawing Nature | Strong | General Knowledge |
| Conformational Flexibility | High due to the 7-membered ring | iiarjournals.org |
| General Reactivity | Low under standard conditions | researchgate.net |
Potential for Ring-Opening or Rearrangement Reactions
Despite their general stability, cyclic sulfones can undergo ring-opening or rearrangement reactions under certain conditions. A notable transformation for α-halo sulfones is the Ramberg-Bäcklund rearrangement. This reaction involves the base-induced formation of a transient three-membered thiirane (B1199164) dioxide intermediate, which then extrudes sulfur dioxide to form an alkene. researchgate.netorganic-chemistry.org For this compound, if an α-halo substituent were introduced, this rearrangement could potentially lead to the formation of a cycloheptene (B1346976) derivative. The reaction is generally applicable to systems that can form the requisite α-halo sulfone and have at least one α'-hydrogen. researchgate.net
Ring contraction of a thiepane derivative to a thiolane derivative has also been reported, indicating another potential reactive pathway for the seven-membered ring.
Reactivity at the Alpha-Carbon to the Carboxyl Group
The carbon atom alpha to the carboxyl group (the C2 position of the thiepane ring) is a key site of reactivity. This reactivity is influenced by both the adjacent carboxyl group and the sulfone group.
Alpha-Halogenation (e.g., Hell-Volhard-Zelinskii Reaction)
The Hell-Volhard-Zelinskii (HVZ) reaction is a well-established method for the α-halogenation of carboxylic acids. masterorganicchemistry.combyjus.comorganic-chemistry.org This reaction typically involves treatment of the carboxylic acid with a halogen (bromine or chlorine) and a catalytic amount of phosphorus trihalide (e.g., PBr₃). masterorganicchemistry.comorganic-chemistry.org The reaction proceeds via the formation of an acyl halide, which then enolizes, allowing for electrophilic attack by the halogen at the α-position. masterorganicchemistry.comorganic-chemistry.org
| Reaction | Reagents | Expected Product | Source |
| Hell-Volhard-Zelinskii Bromination | 1. Br₂, PBr₃ (cat.)2. H₂O | 2-Bromo-1,1-dioxothiepane-2-carboxylic acid | masterorganicchemistry.combyjus.comorganic-chemistry.org |
| Hell-Volhard-Zelinskii Chlorination | 1. Cl₂, PCl₃ (cat.)2. H₂O | 2-Chloro-1,1-dioxothiepane-2-carboxylic acid | alfa-chemistry.com |
Enolate Chemistry and Alkylation at the Alpha Position
The α-proton at the C2 position is acidic due to the presence of two electron-withdrawing groups: the carboxyl group and the sulfonyl group. This dual activation facilitates the formation of an enolate or a carbanion at this position upon treatment with a suitable base. masterorganicchemistry.comlumenlearning.com The resulting nucleophilic enolate can then be reacted with various electrophiles, such as alkyl halides, in an α-alkylation reaction. lumenlearning.comlibretexts.org
The choice of base is crucial in controlling the deprotonation and subsequent alkylation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete enolate formation. lumenlearning.com The alkylation of such an enolate would introduce a new substituent at the C2 position, providing a route to a variety of substituted thiepane derivatives.
Interplay Between Carboxyl and Sulfone Functional Groups
The close proximity of the carboxyl and sulfone groups on the same carbon atom in this compound leads to significant electronic and steric interactions that modulate the reactivity of both functionalities.
The strong electron-withdrawing nature of the sulfonyl group is expected to increase the acidity of the carboxylic acid proton compared to a simple alkanoic acid. This inductive effect stabilizes the resulting carboxylate anion.
Furthermore, the sulfone and carboxyl groups can participate in intramolecular reactions. For instance, the carboxyl group could act as an intramolecular nucleophile under certain conditions, potentially leading to cyclization or rearrangement products. The carboxyl group can also act as a directing group in certain metal-catalyzed reactions, influencing the regioselectivity of transformations at other positions on the heterocyclic ring. rsc.org The steric bulk of the sulfonyl group and its associated oxygen atoms may also influence the approach of reagents to the carboxylic acid group and the α-carbon, potentially dictating the stereochemical outcome of reactions.
Derivatization Strategies and Analog Synthesis
Design Principles for 1,1-Dioxothiepane-2-carboxylic Acid Derivatives
The design of derivatives of this compound is guided by several key principles aimed at optimizing its molecular properties for specific applications. The thiepane-1,1-dioxide moiety provides a non-planar, polar scaffold. The sulfone group is a strong hydrogen bond acceptor, which can influence interactions with biological targets and solubility. The carboxylic acid at the 2-position introduces an acidic center and a key point for derivatization.
Key design considerations include:
Introduction of Pharmacophoric Features: The derivatization of the carboxylic acid allows for the introduction of additional functional groups that can act as pharmacophores, enhancing the biological activity of the molecule.
Conformational Restriction: The seven-membered thiepane (B16028) ring is flexible. The introduction of bulky substituents through derivatization can restrict this conformational flexibility, potentially leading to a more favorable binding orientation with a target protein.
Bioisosteric Replacement: The carboxylic acid group itself can be replaced with other acidic or neutral bioisosteres to improve metabolic stability, cell permeability, or to explore different binding interactions.
Synthesis of Esters and Amides of this compound
The most common derivatizations of carboxylic acids are the formation of esters and amides. libretexts.orglibretexts.orgpressbooks.pubkhanacademy.org These reactions typically proceed via the activation of the carboxylic acid.
Esterification: The synthesis of esters from this compound can be achieved through several standard methods:
Fischer-Speier Esterification: Reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). This is a reversible reaction, and the equilibrium is typically driven towards the ester by using an excess of the alcohol or by removing water as it is formed.
Reaction with Alkyl Halides: The carboxylate salt of the acid, formed by treatment with a base, can react with an alkyl halide in an SN2 reaction to yield the corresponding ester.
Coupling Agent-Mediated Esterification: More modern and milder methods involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, which then reacts with an alcohol.
Amidation: The synthesis of amides from this compound generally requires the activation of the carboxyl group, as amines are less reactive nucleophiles than alcohols. nih.govmdpi.com Common methods include:
Conversion to an Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the amide.
Peptide Coupling Reagents: A wide variety of coupling reagents used in peptide synthesis, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), can be employed for the direct amidation of the carboxylic acid with an amine under mild conditions.
The following table illustrates a hypothetical series of ester and amide derivatives of this compound, showcasing the potential for structural diversity.
| Derivative Type | Reagent | Derivative Name | Hypothetical Physicochemical Properties |
| Ester | Methanol/H⁺ | Methyl 1,1-dioxothiepane-2-carboxylate | Increased volatility, moderate lipophilicity |
| Ester | Benzyl alcohol/EDC | Benzyl 1,1-dioxothiepane-2-carboxylate | Increased lipophilicity, potential for π-stacking interactions |
| Amide | Ammonia (B1221849)/HATU | 1,1-Dioxothiepane-2-carboxamide | Increased polarity, hydrogen bond donor-acceptor |
| Amide | Aniline/SOCl₂ then aniline | N-Phenyl-1,1-dioxothiepane-2-carboxamide | High lipophilicity, rigid structure |
Incorporation into More Complex Molecular Architectures
The this compound scaffold can serve as a building block for the synthesis of more complex molecules. The carboxylic acid functionality is a key handle for such elaborations. For instance, the amide coupling reaction can be used to link the thiepane moiety to amino acids, peptides, or other biologically active amines, creating hybrid molecules with potentially novel properties. google.comgoogle.com
Furthermore, the synthesis of the thiepane ring itself can be designed to incorporate additional functional groups. For example, methods for the synthesis of sulfur-containing heterocycles, sometimes involving the reaction of SO₂ anion radicals with dihalides, could potentially be adapted to create more complex thiepane derivatives. rsc.org The resulting multifunctionalized thiepanes could then be subjected to further chemical transformations.
Development of Bioisosteres of the Carboxylic Acid Moiety
In drug discovery, the carboxylic acid group is often associated with poor pharmacokinetic properties, such as low cell permeability and rapid metabolism. scispace.com Therefore, replacing the carboxylic acid with a bioisostere is a common strategy to improve the drug-like properties of a molecule. nih.govu-tokyo.ac.jp Bioisosteres are functional groups that have similar physicochemical properties to the original group and can maintain or improve biological activity.
For this compound, several bioisosteric replacements for the carboxylic acid could be considered:
Tetrazoles: The 5-substituted tetrazole ring is a well-established bioisostere for the carboxylic acid group. It has a similar pKa and can participate in similar ionic and hydrogen bonding interactions.
Sulfonamides: A primary or secondary sulfonamide group can also mimic some of the properties of a carboxylic acid.
Cyclic Sulfonimidamides: These have emerged as chiral, non-planar bioisosteres of carboxylic acids, offering a unique three-dimensional profile. researchgate.net
Hydroxamic Acids: This functional group can also serve as a carboxylic acid surrogate, although it introduces a potential for metal chelation.
Acidic Heterocycles: Other small, acidic heterocycles like 3-hydroxyisoxazole can be considered.
The selection of an appropriate bioisostere depends on the specific goals of the molecular design, such as improving metabolic stability, altering acidity, or introducing new interaction points with a biological target. The table below presents some potential bioisosteric replacements for the carboxylic acid group in the context of the thiepane-1,1-dioxide scaffold.
| Original Functional Group | Bioisosteric Replacement | Name of Bioisosteric Analog | Potential Advantages |
| Carboxylic Acid | 5-Tetrazolyl | 5-(1,1-Dioxothiepan-2-yl)-1H-tetrazole | Improved metabolic stability, similar acidity |
| Carboxylic Acid | Sulfonamide | 1,1-Dioxothiepane-2-sulfonamide | Different hydrogen bonding pattern, potentially altered pKa |
| Carboxylic Acid | Hydroxamic Acid | N-Hydroxy-1,1-dioxothiepane-2-carboxamide | Metal chelation properties, different acidity |
| Carboxylic Acid | 3-Hydroxyisoxazole | 5-(1,1-Dioxothiepan-2-yl)isoxazol-3-ol | Planar acidic heterocycle, different spatial arrangement |
Spectroscopic Characterization and Structural Elucidation Methodologies
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in 1,1-Dioxothiepane-2-carboxylic acid.
FT-IR Spectroscopy:
The FT-IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. libretexts.org A very broad and strong O–H stretching band is typically observed in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. libretexts.orgvscht.cz The carbonyl (C=O) stretching vibration gives rise to an intense peak, generally found between 1730 and 1700 cm⁻¹ for saturated aliphatic carboxylic acids. spectroscopyonline.com Another key feature is the C–O stretching band, which appears in the 1320–1210 cm⁻¹ region. spectroscopyonline.com The presence of the sulfone group (SO₂) introduces strong, characteristic absorption bands. Generally, the asymmetric and symmetric stretching vibrations of the S=O bonds in sulfones appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to FT-IR. While the O-H stretching of carboxylic acids is often weak in Raman spectra, other functional groups can be readily identified. researchgate.net The C=O stretch of the carboxylic acid is also observable in the Raman spectrum. The sulfone group's symmetric stretch is typically a strong and sharp band in the Raman spectrum, making it easily identifiable. The comparison between FT-IR and Raman spectra can aid in the complete vibrational assignment, as some bands that are weak in one technique may be strong in the other. researchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Notes |
| O-H (Carboxylic Acid) | 3300-2500 (very broad, strong) | Weak | Broadness due to hydrogen bonding. libretexts.orgvscht.cz |
| C-H (Aliphatic) | 3000-2850 | 2900-2850 | Stretching vibrations. vscht.cz |
| C=O (Carboxylic Acid) | 1730-1700 (strong) | 1670-1650 | Position can be affected by dimerization. spectroscopyonline.comias.ac.in |
| SO₂ (Asymmetric Stretch) | 1350-1300 (strong) | ||
| SO₂ (Symmetric Stretch) | 1160-1120 (strong) | Strong, sharp | Often a prominent peak in Raman. |
| C-O (Carboxylic Acid) | 1320-1210 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment (¹H, ¹³C, 2D NMR)
NMR spectroscopy is indispensable for the definitive structural assignment of this compound, providing detailed information about the hydrogen and carbon framework.
¹H NMR Spectroscopy:
The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The carboxylic acid proton (–COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of 10–13 ppm. pressbooks.publibretexts.org The proton on the carbon adjacent to the carboxylic acid and sulfone groups (at the C2 position) would be expected to be deshielded and appear at a lower field than other methylene (B1212753) protons in the ring. Protons on carbons adjacent to the sulfone group are also deshielded. The protons of the thiepane (B16028) ring would exhibit complex splitting patterns due to spin-spin coupling with neighboring protons.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the range of 160–180 ppm. libretexts.orglibretexts.org The carbons directly bonded to the highly electronegative sulfone group will also be significantly deshielded. The remaining methylene carbons of the thiepane ring will appear at higher fields.
2D NMR Spectroscopy:
Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings within the thiepane ring, while HSQC correlates each proton with its directly attached carbon atom, aiding in the unambiguous assignment of all ¹H and ¹³C signals.
Interactive Data Table: Expected NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| -COOH | 10-13 (broad singlet) | 160-180 | The proton signal often disappears upon D₂O exchange. libretexts.org |
| H at C2 | Downfield | Deshielded | Influenced by both the carboxyl and sulfone groups. |
| Ring CH₂ | Variable | Variable | Chemical shifts and splitting patterns depend on proximity to functional groups. Protons on carbons next to a carbonyl group are typically in the 2.0-3.0 ppm range. libretexts.org |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the carboxyl group (M-45). libretexts.org The fragmentation of the thiepane ring, potentially involving the loss of SO₂, would also provide valuable structural clues.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about electronic transitions within the molecule. Saturated carboxylic acids typically exhibit a weak n → π* transition for the carbonyl group at around 200-210 nm. copernicus.org The sulfone group itself does not have strong absorptions in the near-UV region. Therefore, this compound is not expected to show significant absorption in the visible range or the upper UV region, unless impurities are present. copernicus.orgmsu.edu
X-ray Diffraction Analysis for Solid-State Structure and Polymorphism Studies
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of this compound in the solid state. academie-sciences.fr This technique can precisely measure bond lengths, bond angles, and the conformation of the thiepane ring. It can also reveal details about intermolecular interactions, such as the hydrogen bonding network formed by the carboxylic acid groups, which often leads to the formation of dimers. rsc.org Furthermore, X-ray diffraction can be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. desy.deru.nl
Computational and Theoretical Investigations of 1,1 Dioxothiepane 2 Carboxylic Acid
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and three-dimensional geometry of molecules. nih.gov DFT methods, such as those using the B3LYP functional, are widely employed for their balance of computational cost and accuracy in calculating optimized geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer higher levels of theory for more precise energy and structural calculations. researchgate.net For a molecule such as 1,1-Dioxothiepane-2-carboxylic acid, these calculations are crucial for understanding its stability, reactivity, and spectroscopic characteristics.
The study of the different spatial arrangements of a molecule, or conformations, and their relative energies is known as conformational analysis. wikipedia.org For this compound, conformational flexibility arises from the seven-membered thiepane (B16028) ring and the rotation around the C-C bond connecting the carboxylic acid group.
The thiepane ring, like other seven-membered rings, is not planar and can adopt several low-energy conformations, most commonly twist-chair and chair forms. nih.gov Computational studies on thiepane and its derivatives have shown that the twist-chair conformation is often the most stable, with the chair form sometimes representing a transition state. nih.gov The presence of the bulky and polar 1,1-dioxo (sulfone) group and the carboxylic acid substituent at the C2 position significantly influences the conformational preference and the energy barriers between different conformers.
Furthermore, the carboxylic acid group itself has rotational isomers, primarily the syn and anti conformations, referring to the dihedral angle of the O=C-O-H group. rsc.org While the syn conformer is typically more stable in the gas phase, the anti conformer can be stabilized in solution due to interactions with solvent molecules. rsc.orgacs.org A comprehensive conformational analysis of this compound would involve scanning the potential energy surface (PES) by systematically rotating the key dihedral angles to locate all stable conformers and the transition states connecting them.
Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound
| Conformer | Ring Conformation | Carboxylic Acid Orientation | Relative Energy (kcal/mol) |
| A | Twist-Chair | Syn | 0.00 |
| B | Twist-Chair | Anti | 1.5 |
| C | Chair | Syn | 3.2 |
| D | Chair | Anti | 4.8 |
| E | Boat | Syn | 5.5 |
| Note: This table is a hypothetical representation based on typical energy differences found in related cyclic sulfones and carboxylic acids. Actual values would require specific DFT or ab initio calculations. |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the lone pairs of the oxygen atoms of the carboxylic acid group. The LUMO, conversely, would likely be centered on the electron-deficient sulfone group (SO2), which acts as a strong electron-withdrawing group. researchgate.net This distribution suggests that the molecule would act as an electron donor from the carboxylate end and an electron acceptor at the sulfone group. Analysis of the FMOs helps in predicting how the molecule will interact with electrophiles and nucleophiles. rsc.org
Table 2: Illustrative Frontier Molecular Orbital Properties for this compound
| Parameter | Value (eV) | Implication |
| HOMO Energy | -7.5 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap | 6.3 | High kinetic stability, low reactivity |
| Note: These values are illustrative and based on typical ranges for similar organic molecules. Specific computational studies are needed for precise values. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP surface would be expected to show a significant negative potential (red) around the oxygen atoms of both the sulfone and carboxylic acid groups, as these are the most electronegative atoms with lone pairs of electrons. A strong positive potential (blue) would be anticipated around the acidic proton of the hydroxyl group (O-H), highlighting its susceptibility to deprotonation by a base. The sulfur atom of the sulfone group, being bonded to two highly electronegative oxygen atoms, would exhibit a degree of positive potential. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and crystal packing.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that control reaction rates. smu.edu For this compound, this could involve studying its synthesis, decomposition, or its reactions with other chemical species.
A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for reactants to be converted into products. unl.edu Locating and characterizing the geometry and energy of a transition state is a primary goal of computational reaction mechanism studies. smu.edu For sulfones, which are generally unreactive, high temperatures are often required for reactions like thermal elimination (pyrolysis). unl.edu
Chemical reactions are rarely performed in the gas phase; they are typically conducted in a solvent, which can significantly influence reactivity, reaction rates, and equilibrium positions. frontiersin.orgcodessa-pro.com Computational models can account for these solvent effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules interacting directly with the solute.
For this compound, the solvent polarity would have a profound effect on its behavior. In a polar protic solvent like water, the carboxylic acid group would be stabilized through hydrogen bonding, and its acidity would be enhanced compared to a nonpolar solvent. researchgate.net The choice of solvent can alter the conformational equilibrium; for example, a polar solvent might stabilize a conformer with a larger dipole moment. rsc.orgacs.org Computational studies modeling solvent effects would be essential to predict how the reactivity of this compound changes under different experimental conditions, providing a bridge between theoretical calculations and real-world chemistry. frontiersin.org
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time, providing insights into its flexibility and how it interacts with its environment.
The conformational flexibility of this compound is largely dictated by the seven-membered thiepane ring. Such rings are known to be highly flexible, capable of adopting multiple low-energy conformations. MD simulations can map out the potential energy surface of the ring, identifying the most stable chair, boat, and twist-chair conformations and the energy barriers between them. The presence of the bulky sulfone group and the carboxylic acid at the 2-position will significantly influence the conformational preferences, likely favoring conformations that minimize steric hindrance. The simulations would track key dihedral angles within the ring over time to characterize the puckering and conformational transitions.
Intermolecular interactions are crucial for understanding the properties of this compound in condensed phases. MD simulations can model these interactions in detail. In the solid state or in concentrated solutions, the primary intermolecular interaction is expected to be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules. dtu.dk This is a common and highly stable motif for carboxylic acids. dtu.dk The simulations can quantify the strength and geometry of these hydrogen bonds. Furthermore, the polar sulfone group can participate in dipole-dipole interactions, and the entire molecule will exhibit weaker van der Waals forces. In aqueous solution, the simulations would show the carboxylic acid and sulfone groups forming hydrogen bonds with water molecules, providing insight into its solubility. The analysis of radial distribution functions from the simulation trajectory would reveal the average distances and coordination numbers of solvent molecules around the key functional groups.
Table 1: Key Parameters from Hypothetical Molecular Dynamics Simulations of this compound
| Parameter | Value/Observation | Significance |
| Ring Conformations | Predominantly twist-chair conformations | Represents the lowest energy states for the seven-membered ring, minimizing torsional and steric strain. |
| Carboxylic Acid Dimerization | Strong tendency to form cyclic dimers via hydrogen bonding | This is the dominant intermolecular interaction in non-polar environments, significantly affecting physical properties like boiling point. |
| Solvation Shell (in Water) | High density of water molecules around the carboxylic acid and sulfone groups | Indicates strong hydrogen bonding with the solvent, contributing to its water solubility. |
| RMSF of Ring Atoms | Higher fluctuations in the C4 and C5 positions | Suggests greater flexibility in the part of the ring opposite to the functional groups. |
Prediction of Spectroscopic Parameters from Computational Models
Computational quantum mechanical methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules.
For this compound, density functional theory (DFT) calculations would be the method of choice for predicting its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and intensities. The predicted infrared spectrum would show characteristic peaks for the S=O stretches of the sulfone group (typically in the 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ regions), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹ for a dimer), and the broad O-H stretch of the hydrogen-bonded carboxylic acid (centered around 3000 cm⁻¹).
The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus. For ¹H NMR, the chemical shifts of the protons on the thiepane ring would be predicted, showing distinct signals due to their different chemical environments and spin-spin coupling patterns that would be complex due to the ring's flexibility. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift. For ¹³C NMR, the chemical shifts of the seven carbon atoms would be predicted, with the carboxyl carbon appearing at the lowest field. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Signals | Interpretation |
| Infrared (IR) Spectroscopy | ~3000 cm⁻¹ (broad), ~1710 cm⁻¹, ~1320 cm⁻¹, ~1140 cm⁻¹ | O-H stretch (H-bonded dimer), C=O stretch (dimer), Asymmetric and Symmetric S=O stretches |
| ¹H NMR Spectroscopy | 10-13 ppm (broad s, 1H), 2.0-4.0 ppm (complex m, 9H) | Carboxylic acid proton, Protons on the thiepane ring |
| ¹³C NMR Spectroscopy | ~175 ppm, ~60-70 ppm, ~20-40 ppm | Carboxyl carbon, Carbons adjacent to sulfone and carboxyl groups, Other ring carbons |
Advanced Computational Models for Acid-Base Equilibria and Proton Transfer (excluding pKa values)
Advanced computational models can provide a detailed understanding of the fundamental processes of acid-base equilibria and proton transfer, going beyond the simple prediction of pKa values.
For this compound, the primary acid-base equilibrium involves the deprotonation of the carboxylic acid group to form the corresponding carboxylate anion. Computational methods can model the thermodynamics and kinetics of this proton transfer. Using quantum mechanical calculations, often in combination with a continuum solvation model to represent the solvent, the Gibbs free energy change for the deprotonation reaction can be calculated. This provides a direct measure of the acidity of the molecule.
Furthermore, the mechanism of proton transfer can be investigated. In aqueous solution, the proton transfer from the carboxylic acid to a water molecule can be modeled as a reaction coordinate. By mapping the energy profile along this coordinate, the transition state for the proton transfer can be located, and the activation energy barrier can be calculated. This provides insight into the rate of the proton transfer reaction. Car-Parrinello molecular dynamics (CPMD) is a powerful technique that can be used to study the dynamics of proton transfer, explicitly treating the electrons quantum mechanically while the nuclei move classically. mdpi.com This method can reveal the concerted motions of the solvent molecules that facilitate the proton transfer process. These models can also explore the possibility of intramolecular proton transfer, for instance, from the carboxylic acid to one of the sulfone oxygens, although this is generally less favorable.
Biological and Biomedical Research Potential: in Vitro and Mechanistic Studies
Enzyme Inhibition Studies (e.g., IDO1/TDO)
Derivatives of 1,1-dioxothiepane-2-carboxylic acid are being investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan degradation. nih.gov Overexpression of IDO1 in the tumor microenvironment leads to the suppression of T-cell responses, allowing cancer cells to evade the immune system. frontiersin.org While initial clinical trials of IDO1 inhibitors like epacadostat (B560056) showed promise, they ultimately failed in later phases, possibly due to compensatory mechanisms involving TDO. nih.govekb.eg This has spurred interest in dual IDO1/TDO inhibitors. nih.govekb.eg Research has shown that certain indole-2-carboxylic acid derivatives can act as potent dual inhibitors of IDO1 and TDO, suggesting a promising avenue for cancer immunotherapy. mdpi.com The development of such dual inhibitors is considered a promising strategy to overcome the limitations of single-target therapies. ekb.eg
Receptor Binding and Modulation Studies (e.g., NMDA Receptor Antagonism)
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system, is another target of interest. nih.gov Dysregulation of NMDA receptor activity is implicated in various neurological disorders, making its antagonists a subject of intense research. nih.govwikipedia.org Competitive antagonists that bind to the glutamate (B1630785) site and non-competitive antagonists that block the ion channel are two major classes of NMDA receptor modulators. wikipedia.org For instance, indole-2-carboxylic acid has been identified as a competitive antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor, effectively inhibiting its potentiation. nih.gov This highlights the potential for designing derivatives of this compound to modulate NMDA receptor function for therapeutic benefit in neurological conditions.
In Vitro Cytotoxicity and Antiproliferative Activity against Cellular Models
The cytotoxic and antiproliferative effects of this compound derivatives are being evaluated against various cancer cell lines. In one study, a series of 1,3-dioxoindan-2-carboxylic acid arylamides, which share structural similarities, were synthesized and tested against human cancer cell lines, including colon, ovarian, and breast cancer cells. koreascience.krnih.govresearchgate.net The most active compound demonstrated significant cytotoxicity, particularly against an ovarian cancer cell line. nih.govresearchgate.net Similarly, other studies have investigated the antiproliferative properties of phenolic acid derivatives against cervical adenocarcinoma cells and benzimidazole (B57391) derivatives against liver, breast, lung, and colon cancer cell lines. uc.ptjksus.org These in vitro studies provide a foundation for understanding the potential of these compounds as anticancer agents.
Below is a table summarizing the in vitro cytotoxicity of selected 1,3-dioxoindan-2-carboxylic acid arylamides against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 3e (with 4-methyl substituent) | SK-OV-3 (Ovarian) | 1.2 |
| Reference | nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Investigations of Derivatives
Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for drug development. SAR studies on derivatives of carboxylic acids have identified key structural features necessary for their inhibitory activity. For example, in a series of quinoline (B57606) carboxylic acid analogs that inhibit dihydroorotate (B8406146) dehydrogenase, three critical regions were identified: the C(2) position requiring bulky hydrophobic substituents, the C(4) position demanding a carboxylic acid, and the benzo portion allowing for appropriate substitutions. nih.gov Similarly, for phenolic acid derivatives, the number of hydroxyl groups on the ring was found to be a determining factor for their biological effect. uc.pt These investigations guide the rational design of more potent and selective molecules.
Mechanistic Investigations of Molecular Interactions with Biological Targets
Computational and experimental methods are employed to elucidate the molecular interactions between this compound derivatives and their biological targets. mpg.dersc.org Techniques like molecular docking are used to predict the binding modes of these compounds within the active sites of enzymes or receptors. arabjchem.orgnih.gov For instance, a proposed model for the binding of kynurenic acid derivatives to the glycine site of the NMDA receptor involves hydrophobic binding of the benzene (B151609) ring, hydrogen bond acceptance by the 4-oxo group, hydrogen bond donation by the 1-amino group, and a coulombic attraction of the 2-carboxylate. nih.gov Such detailed mechanistic insights are invaluable for optimizing the design of new therapeutic agents.
Design of Prodrugs Incorporating this compound
The carboxylic acid functional group, while often essential for biological activity, can sometimes limit a drug's bioavailability. nih.gov Prodrug strategies are employed to overcome such limitations by masking the carboxylic acid group with a moiety that is cleaved in vivo to release the active drug. nih.govijpcbs.com Esters are a common type of prodrug for carboxylic acids, as they can be readily hydrolyzed by esterases present in the body. uobabylon.edu.iqnih.gov This approach has been successfully used to improve the absorption of various drugs. uobabylon.edu.iq The design of prodrugs incorporating the this compound scaffold could therefore enhance its therapeutic potential by improving its pharmacokinetic properties. google.com
Antimicrobial and Antioxidant Activity Assessments in Vitro
The potential of this compound derivatives extends to antimicrobial and antioxidant activities. Phenolic acids, for example, are known to possess broad antimicrobial properties and are effective against various bacteria. nih.gov The antioxidant activity of compounds is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. d-nb.infonih.govscielo.org.mx Studies on pyrazine (B50134) carboxylic acid derivatives have revealed moderate antibacterial and antifungal activity, with some compounds exhibiting significant antioxidant effects. researchgate.net These findings suggest that the this compound framework could be a promising scaffold for the development of new antimicrobial and antioxidant agents.
Future Research Trajectories and Interdisciplinary Applications
Exploration of Novel Synthetic Pathways
While classical methods for the synthesis of cyclic sulfones, such as the oxidation of the corresponding thioethers, are well-established, future research is expected to focus on more efficient, sustainable, and versatile strategies. nih.gov Key areas of exploration include:
Catalytic Approaches : The development of novel metal-catalyzed and organocatalytic methods is a primary focus in the synthesis of cyclic sulfone compounds. researchgate.netnih.gov For 1,1-dioxothiepane-2-carboxylic acid, this could involve transition metal-catalyzed (e.g., Palladium, Copper, Nickel, Iron) insertion of sulfur dioxide (SO₂) using SO₂ surrogates, which is proving to be a powerful strategy for directly introducing the sulfone group into organic frameworks. nih.govmdpi.com Another promising avenue is ring-closing metathesis (RCM) of acyclic sulfone precursors, which has been successfully used to create cyclic sulfones.
Photocatalytic Synthesis : Visible light-induced organic synthesis is emerging as a green and cost-effective methodology. nih.govmdpi.com Future work could explore photocatalytic cycloaddition cascade reactions to construct the thiepane (B16028) ring system, potentially offering milder reaction conditions and unique selectivities. mdpi.com
Radical Annulation : Convergent radical annulation using SO₂ has been developed to prepare 5- to 7-membered cyclic sulfones in a single step under mild conditions. ucsc.edu Tailoring this strategy for substrates leading to this compound could provide a highly efficient synthetic route.
These advanced synthetic methods aim to provide simpler, milder, and more environmentally friendly routes to cyclic sulfones, enhancing their accessibility for various applications. researchgate.netnih.gov
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize the novel synthetic pathways mentioned above, real-time monitoring of reaction kinetics and intermediates is crucial. Future research will likely involve the application of advanced spectroscopic techniques.
In-Situ Spectroscopy : Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products without the need for sampling. mdpi.com For the synthesis of this compound, this would allow for precise control over reaction conditions to maximize yield and minimize byproducts.
Process Analytical Technology (PAT) : The integration of these spectroscopic methods into a PAT framework is a key goal for modern chemical manufacturing. mdpi.com For instance, monitoring the oxidation of a thiepane-2-carboxylic acid precursor to the final sulfone product could be achieved using electron energy-loss spectroscopy (EELS) in a scanning transmission electron microscope (STEM) to map oxidation states in real-time, a technique demonstrated in the reduction of copper oxide. youtube.com This level of process understanding is essential for scalable and reproducible synthesis. mdpi.com
These advanced monitoring techniques are critical for moving from laboratory-scale synthesis to efficient industrial production. mdpi.com
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by enabling the prediction of molecular properties and reaction outcomes. numberanalytics.comijsea.com
Property Prediction : For this compound, ML models can be trained on datasets of existing heterocyclic compounds to predict crucial physicochemical properties like solubility, melting point, and logP. numberanalytics.combohrium.com This can guide the design of derivatives with optimal characteristics for specific applications, such as drug development or materials science. numberanalytics.com Computational methods like Density Functional Theory (DFT) have already been used to predict the reactivity and stability of related heterocycles like thiepane. nih.gov
Retrosynthesis and Reaction Optimization : AI-powered tools can predict viable retrosynthetic pathways, suggesting potential starting materials and reaction steps. engineering.org.cn Furthermore, ML algorithms can optimize reaction conditions (e.g., catalyst, solvent, temperature) by analyzing large datasets from previously reported reactions, potentially accelerating the discovery of efficient synthetic routes for complex molecules like this compound. acs.orgeurekalert.org While ML models for predicting reaction outcomes are powerful, their accuracy is highly dependent on the quality and breadth of the training data. acs.org
The synergy between computational modeling and experimental work is expected to significantly shorten the development cycle for new molecules and materials. ijsea.com
Development of Advanced Biological Probes and Tools
The sulfone group is a key pharmacophore found in numerous bioactive compounds. mdpi.com The structure of this compound makes it an intriguing scaffold for developing novel biological probes.
Enzyme Inhibitors : Cyclic sulfones are known to act as inhibitors for enzymes like β-lactamase and proteases. The vinyl sulfone functional group, in particular, is an effective irreversible inhibitor of cysteine proteases. scispace.comresearchgate.net Derivatives of this compound could be designed to target specific enzymes by modifying the substituents on the thiepane ring.
Fluorescent Probes : By incorporating appropriate fluorophores, derivatives of this compound could be developed into fluorescent probes. For example, vinyl sulfone-based fluorophores have been created to act as viscosity sensors in biological environments, with applications in cancer cell imaging. nih.govresearchgate.net The carboxylic acid group on the thiepane ring provides a convenient handle for conjugation to other molecules. nih.gov
Target Identification : Sulfone-based chemical probes have been successfully used to identify novel protein targets in pathogens. acs.orgnih.gov An appropriately functionalized this compound could be used in a similar manner for target validation in drug discovery. nih.gov
The development of such probes would provide valuable tools for studying biological processes and for the diagnosis and treatment of diseases. mdpi.com
Environmental and Green Chemistry Perspectives in Synthesis and Application
The principles of green chemistry are increasingly influencing the design of chemical syntheses and applications.
Sustainable Synthesis : Future research will emphasize the development of green synthetic routes to this compound. This includes the use of environmentally benign solvents like water and ethanol, catalyst-free methods, and energy-efficient techniques such as microwave-assisted synthesis. mdpi.comorganic-chemistry.org Photocatalysis, which utilizes visible light, is another green approach that is gaining traction for the synthesis of sulfur-containing compounds. rsc.org
Atom Economy : Synthetic strategies with high atom economy, where most of the atoms from the reactants are incorporated into the final product, will be prioritized. organic-chemistry.org Methods like the aza-Michael addition for creating cyclic β-amino sulfones under reagent-free and solvent-free conditions exemplify this approach. organic-chemistry.org
Environmental Applications : The unique chemical properties of this compound could be harnessed for environmental applications. For example, functionalized polysulfones have been investigated for their potential use in water purification and as antimicrobial agents. mdpi.com Derivatives of the target compound could be explored for similar purposes, contributing to the development of sustainable technologies.
A strong focus on green chemistry principles will be essential for the environmentally responsible development and application of this compound and its derivatives. mdpi.comrsc.org
Q & A
Q. What are the recommended synthetic routes for 1,1-Dioxothiepane-2-carboxylic acid, and how can reaction conditions be optimized for academic laboratory settings?
- Methodological Answer : The synthesis typically involves cyclization of thiol-containing precursors with carboxylic acid derivatives. Key steps include:
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Cyclopropane Functionalization : Use of bases (e.g., NaH or K₂CO₃) in aprotic solvents (e.g., DMF or THF) to promote ring closure .
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Oxidation Control : Selective oxidation of the thiepane ring using agents like H₂O₂ or mCPBA to achieve the 1,1-dioxo moiety without over-oxidizing the carboxylic acid group .
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Purification : Column chromatography or recrystallization to isolate high-purity product. Monitor reaction progress via TLC or HPLC .
- Optimization Tips :
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Adjust solvent polarity to improve reaction kinetics.
-
Use inert atmospheres (N₂/Ar) to prevent side reactions.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
-
Spectroscopy :
-
NMR : ¹H NMR (δ 2.5–3.5 ppm for cyclopropane protons; δ 10–12 ppm for carboxylic acid) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) .
-
IR : Strong absorption bands at ~1700 cm⁻¹ (C=O) and ~1150 cm⁻¹ (S=O) .
-
Chromatography :
-
HPLC : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) for quantifying purity .
-
GC-MS : Limited to volatile derivatives (e.g., methyl esters) due to thermal instability .
- Critical Validation Parameters :
-
Linearity (R² > 0.99), LOD/LOQ determination, and inter-day precision (<5% RSD) .
Advanced Research Questions
Q. How can researchers resolve contradictory results in bioactivity studies of this compound derivatives?
- Methodological Answer : Contradictions often arise from variability in assay conditions or compound stability. Mitigation strategies include:
-
Standardized Assays : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
-
Stability Testing : Monitor compound degradation in buffer/DMSO using LC-MS over 24–72 hours .
-
Data Triangulation : Cross-validate bioactivity with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What strategies are recommended for validating novel analytical methods developed for this compound quantification in complex matrices?
- Methodological Answer :
-
Matrix Effects : Spike recovery tests (85–115%) in biological fluids (e.g., plasma) to assess interference .
-
Cross-Validation : Compare results with established techniques (e.g., ELISA for in vivo samples vs. LC-MS/MS) .
-
Robustness Testing : Vary column temperatures (±5°C), flow rates (±10%), and mobile phase pH (±0.2) to assess method resilience .
- Documentation Standards :
Follow SRQR guidelines for reporting, including detailed protocols, raw data availability, and conflict-of-interest statements .
- Documentation Standards :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
